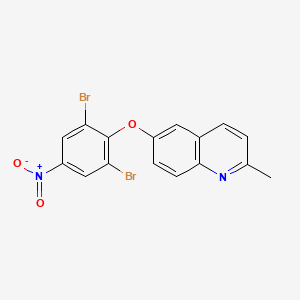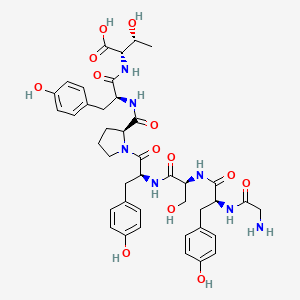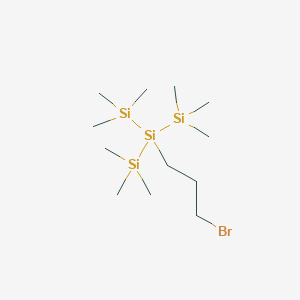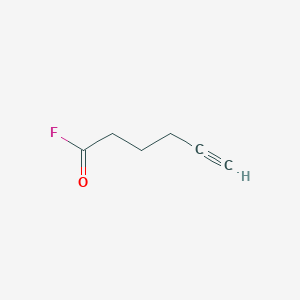
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one is an organic compound that features a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate:
Attachment of the Oct-7-ene Chain: The oct-7-ene chain can be introduced via a coupling reaction, such as a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the intermediate compound.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one would depend on its specific applications. For example, if it is used as a pharmaceutical agent, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one: This compound is unique due to its specific combination of functional groups.
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone. This combination of functional groups can impart unique chemical and biological properties to the compound.
Propriétés
Numéro CAS |
923294-65-9 |
|---|---|
Formule moléculaire |
C17H24O4S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-2-oct-7-enylsulfonylethanone |
InChI |
InChI=1S/C17H24O4S/c1-3-4-5-6-7-8-12-22(19,20)14-17(18)15-10-9-11-16(13-15)21-2/h3,9-11,13H,1,4-8,12,14H2,2H3 |
Clé InChI |
YZHBIDZKVYSUDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)CCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)

